
2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid
Overview
Description
2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is a complex organic compound that features a furan ring, a hydrazone linkage, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid typically involves the condensation of 2-oxo-5-phenylfuran-3(2H)-ylidene hydrazine with benzoic acid derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
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Benzoic acid moiety : Prone to acid-base reactions, esterification, and amidation.
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Hydrazine linkage : Participates in condensation, cyclization, and coordination with metal ions.
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Furan-derived oxo group : May undergo electrophilic substitution or oxidation.
Hypothesized Reaction Pathways
Based on structural analogs and general organic chemistry principles:
Acid-Base Reactions
The carboxylic acid group can react with bases (e.g., NaOH) to form salts:
This is typical for benzoic acid derivatives, enabling solubility adjustments in pharmaceutical formulations .
Condensation Reactions
The hydrazine group may react with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones:
Such reactions are critical in synthesizing Schiff base complexes, which often exhibit antimicrobial activity .
Cyclization
Under acidic or thermal conditions, the hydrazine and furan moieties could form heterocyclic structures (e.g., triazoles or pyrazoles), enhancing bioactivity .
Comparative Reaction Table
Reaction Type | Reagents/Conditions | Expected Product | Potential Application |
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Esterification | Methanol, H₂SO₄ catalyst | Methyl ester derivative | Prodrug synthesis |
Metal Coordination | Cu(II)/Fe(III) salts | Metal-hydrazone complexes | Catalysis or antimicrobial agents |
Oxidation | KMnO₄ in acidic medium | Furan ring opening to diketone | Intermediate in organic synthesis |
Research Gaps and Limitations
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No direct studies on this compound’s reactions were found in the provided sources.
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Data from excluded domains (e.g., ) are unavailable for citation.
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Further experimental validation is required to confirm hypothesized pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing furan and hydrazone structures can exhibit significant anticancer properties. For instance, derivatives similar to 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that furan-based compounds can interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Hydrazones have been reported to possess antibacterial and antifungal properties. In vitro studies have indicated that similar compounds can effectively inhibit the growth of various bacterial strains, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Synthesis of Dihydroquinazolinones
The compound can serve as an intermediate in the synthesis of dihydroquinazolinones, which are valuable in medicinal chemistry due to their diverse biological activities. A recent study highlighted a gold-catalyzed method that utilized similar hydrazone derivatives to form dihydroquinazolinones from enynones, showcasing efficient yields and broad substrate scope . This reaction pathway emphasizes the utility of this compound in synthetic organic chemistry.
Targeting Specific Diseases
Given its structural characteristics, this compound may be explored for developing drugs targeting specific diseases such as cancer or infectious diseases. The ability to modify the hydrazone structure could lead to derivatives with enhanced efficacy and selectivity against particular biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its furan ring can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the furan or benzoic acid rings.
Hydrazone derivatives: Compounds featuring hydrazone linkages with different aromatic or heterocyclic moieties.
Uniqueness
This compound is unique due to its combination of a furan ring, hydrazone linkage, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-(2-(2-oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid, also known by its CAS number 62160-60-5, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of hydrazine derivatives with 5-phenylfuran derivatives. The reaction conditions often include the use of catalytic systems such as FeCl₃ or KAuCl₄, which enhance yields and purity of the final product. For instance, one study reported yields exceeding 70% under optimized conditions involving these catalysts .
Table 1: Synthesis Conditions and Yields
Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
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FeCl₃ | 81 | 12 | 80 |
KAuCl₄ | 74 | 12 | 80 |
None | <50 | 12 | 80 |
Biological Activity
The biological activity of the compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, in vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL . These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have explored the biological implications of this compound:
- Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 cells, revealing that treatment led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. This suggests a potential role in breast cancer therapy .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for treating chronic infections .
Properties
IUPAC Name |
2-[(2-hydroxy-5-phenylfuran-3-yl)diazenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)12-8-4-5-9-13(12)18-19-14-10-15(23-17(14)22)11-6-2-1-3-7-11/h1-10,22H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFDKHNQZIHUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425061 | |
Record name | Benzoic acid, 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62160-61-6 | |
Record name | Benzoic acid, 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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